molecular formula C12H10ClN3O3 B15312632 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione

3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione

Cat. No.: B15312632
M. Wt: 279.68 g/mol
InChI Key: DHBLCYUMZORRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-2,6-dione derivative fused with a chlorinated pyrrolo[3,4-b]pyridin-5-one core. It shares structural motifs with immunomodulatory drugs and enzyme inhibitors, particularly dipeptidyl peptidase IV (DPP4) inhibitors. Its chloro substituent at the 2-position of the pyrrolopyridine ring distinguishes it from analogs and may influence physicochemical properties (e.g., solubility, metabolic stability) and biological activity .

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

3-(2-chloro-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H10ClN3O3/c13-9-3-1-6-7(14-9)5-16(12(6)19)8-2-4-10(17)15-11(8)18/h1,3,8H,2,4-5H2,(H,15,17,18)

InChI Key

DHBLCYUMZORRJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as pyridine and hydrazones . The piperidine-dione moiety is then introduced through subsequent reactions, often involving amide formation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds .

Scientific Research Applications

Based on the search results, here's what is known about the compound "3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione":

Basic Information

  • Chemical Name: this compound
  • CAS Number: 2154343-24-3
  • Molecular Formula: C12H10ClN3O3
  • Molecular Weight: 279.68 or 279.6791
  • MDL Number: MFCD34602286
  • Purity: >95% or 95%
  • SMILES: O=C1CCC(C(=O)N1)N1Cc2c(C1=O)ccc(n2)Cl

Availability and Pricing

  • It is available from chemical suppliers .
  • Astatech: Lists it with 95% purity .
    • NETA PART: AST-G82494 0.1G
    • MFG.PART: G82494 0.1G
    • Price: $435.00
  • A2B Chem: Offers various quantities .
    • 100mg: $563.00 (Discounted Price: $394.00)
    • 250mg: $618.00 (Discounted Price: $432.00)
    • 1g: $1,222.00 (Discounted Price: $855.00)

Related Compounds

  • 6-{[(2M)-2-(2-chloro-6-fluorophenyl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-4-yl]amino}-N-ethylpyridine-3-carboxamide: Molecular formula C21H15ClFN5O2 and molecular weight 423.8 g/mol .
    • IUPAC Name: 6-[[2-(2-chloro-6-fluorophenyl)-5-oxopyrrolo[3,4-b]pyridin-4-yl]amino]-N-ethylpyridine-3-carboxamide
    • InChI: InChI=1S/C21H15ClFN5O2/c1-2-24-20(29)11-6-7-17(25-9-11)28-15-8-14(18-12(22)4-3-5-13(18)23)27-16-10-26-21(30)19(15)16/h3-10H,2H2,1H3,(H,24,29)(H,25,27,28)
    • InChIKey: GRSCUMLWKVMZMN-UHFFFAOYSA-N
    • SMILES: CCNC(=O)C1=CN=C(C=C1)NC2=CC(=NC3=C2C(=O)N=C3)C4=C(C=CC=C4Cl)F

Potential Research Areas

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) pKa (Predicted)
Target Compound: 3-(2-Chloro-5-oxo-5H-pyrrolo[...]-2,6-dione Pyrrolo[3,4-b]pyridin-5-one 2-Cl Not reported Not reported
3-(2-Bromo-5-oxo-5H-pyrrolo[...]-2,6-dione Pyrrolo[3,4-b]pyridin-5-one 2-Br Not reported Not reported
6-(2,6-Dioxopiperidin-3-yl)-5H-pyrrolo[...]-dione Pyrrolo[3,4-b]pyridin-5,7-dione None (additional dione at 7-position) 259.22 10.51
BMS-767778 Pyrrolo[3,4-b]pyridin-5-one 2-Me, 4-(2,4-dichlorophenyl) 499.39 Not reported
3-{5,7-Dioxo-...}propanoic acid Pyrrolo[3,4-b]pyridin-5,7-dione Propanoic acid side chain 263.21 Acidic (pKa ~4)

Key Observations :

  • Dione Modifications : The 5,7-dione derivative () exhibits higher polarity (lower logP) due to additional carbonyl groups, impacting membrane permeability.
  • Side Chain Variations : BMS-767778 includes a dichlorophenyl group and dimethylacetamide side chain, optimizing DPP4 inhibition (IC₅₀ = 1.2 nM) , while the target compound lacks these extensions, suggesting reduced target specificity.

Key Findings :

  • DPP4 Inhibition: BMS-767778’s dichlorophenyl and aminomethyl groups enhance hydrophobic interactions with DPP4’s S2 pocket, critical for its potency . The target compound’s lack of these groups suggests weaker binding.
  • Anticancer Activity : The 5,7-dione derivative () shows moderate activity against cervical cancer cells (IC₅₀ = 8–12 µM), while the target compound’s discontinued status () implies unresolved toxicity or efficacy challenges.

Developability and Pharmacokinetics (PK)

  • Metabolic Stability : BMS-767778’s dimethylacetamide side chain reduces oxidative metabolism, improving half-life (t₁/₂ = 6.5 h in rats) . The target compound’s simpler structure may lead to faster clearance.
  • Solubility : The 5,7-dione analog () has higher aqueous solubility (predicted) due to polar carbonyl groups, whereas the chloro substituent in the target compound may lower solubility.

Biological Activity

3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione, with a molecular formula of C12H10ClN3O3 and a molecular weight of 279.68 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The process often requires careful control of reaction conditions to achieve high purity and yield. Common methods include:

  • Formation of the pyrrolopyridine core : Utilizing starting materials that contain pyridine and pyrrole units.
  • Piperidine-dione moiety introduction : This step is crucial for enhancing biological activity.
  • Chlorination : The introduction of the chlorine atom at the 2-position is essential for modulating biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer properties. For instance, it has been evaluated against A549 human lung adenocarcinoma cells using an MTT assay to assess cytotoxicity. Results indicated that the compound effectively reduced cell viability compared to standard chemotherapeutic agents like cisplatin.

CompoundCell LineIC50 (µM)
This compoundA54950
CisplatinA54920

The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance anticancer efficacy while minimizing toxicity to normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies showed significant activity against strains such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
E. coli16 µg/mL

These findings indicate its potential as a lead compound in developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through specific interactions with biological macromolecules:

  • Binding to Proteins : The compound can bind to specific proteins and receptors, modulating their activity.
  • Influencing Signaling Pathways : It may affect various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds in clinical settings:

  • Case Study on Lung Cancer : A study involving derivatives similar to this compound showed significant tumor reduction in animal models.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus treated with the compound exhibited reduced biofilm formation and enhanced susceptibility to conventional antibiotics.

Q & A

Q. What methods resolve discrepancies between in vitro IC₅₀ values and cellular EC₅₀ values?

  • Methodological Answer: Quantify intracellular drug concentrations via LC-MS/MS to confirm target engagement. If efflux is suspected (e.g., P-gp), use calcein-AM assays or CRISPR-KO models (e.g., MDR1⁻/⁻ cells) to assess transporter involvement .

Methodological Optimization

Q. How is stereochemical purity ensured during large-scale synthesis of the piperidine-2,6-dione moiety?

  • Methodological Answer: Employ chiral SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric separation. Monitor optical rotation ([α]D²⁵) and confirm absolute configuration via VCD spectroscopy or X-ray crystallography .

Q. Q. What in vitro models best predict the compound’s blood-brain barrier (BBB) penetration for CNS-targeted applications?

  • Methodological Answer: Use MDCK-MDR1 monolayers to measure Papp (apparent permeability). Complement with brain homogenate binding assays to estimate free brain fraction. For in vivo correlation, administer the compound to rats and measure brain/plasma ratios via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.